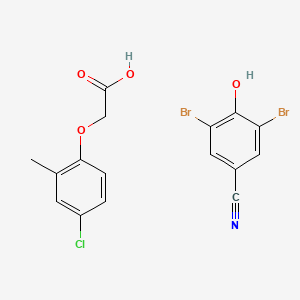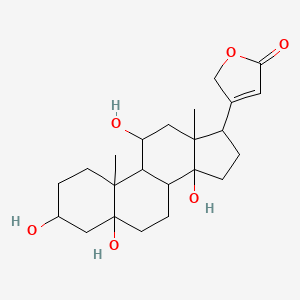
2-(23-Difluorophenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(2,3-difluorofenil)propan-2-amina es un compuesto químico con la fórmula molecular C9H12ClF2N. Es un derivado de la fenilpropilamina, donde el anillo fenilo está sustituido por dos átomos de flúor en las posiciones 2 y 3. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-(2,3-difluorofenil)propan-2-amina normalmente implica la reacción de 2,3-difluorobenzaldehído con nitroetano para formar 2,3-difluorofenil-2-nitropropeno. Este intermedio se reduce entonces utilizando un agente reductor adecuado como el hidruro de litio y aluminio (LiAlH4) para producir 2-(2,3-difluorofenil)propan-2-amina. Finalmente, la amina se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico (HCl).
Métodos de producción industrial
En un entorno industrial, la producción del clorhidrato de 2-(2,3-difluorofenil)propan-2-amina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo con reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-(2,3-difluorofenil)propan-2-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden modificar aún más el grupo amino o reducir cualquier intermedio nitro.
Sustitución: Los átomos de flúor del anillo fenilo pueden participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: El hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: Reactivos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu) pueden utilizarse para la sustitución nucleófila.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir 2,3-difluorofenilacetona, mientras que las reacciones de sustitución podrían introducir diversos grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(2,3-difluorofenil)propan-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede utilizarse en estudios que implican la inhibición enzimática y la unión a receptores.
Medicina: Investigación sobre sus posibles efectos terapéuticos, como su uso en el desarrollo de nuevos fármacos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo por el cual el clorhidrato de 2-(2,3-difluorofenil)propan-2-amina ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 2-(3,5-difluorofenil)propan-2-amina
- Clorhidrato de 2-(3,4-difluorofenil)propan-2-amina
Singularidad
En comparación con compuestos similares, el clorhidrato de 2-(2,3-difluorofenil)propan-2-amina tiene propiedades únicas debido a la posición específica de los átomos de flúor en el anillo fenilo. Esto puede influir en su reactividad, afinidad de unión y comportamiento químico general, lo que lo convierte en un compuesto valioso para aplicaciones de investigación específicas.
Propiedades
Fórmula molecular |
C9H12ClF2N |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H |
Clave InChI |
JQFZMOTVBNOGCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=CC=C1)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)
![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)
![[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B12299297.png)

![2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299313.png)
![5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol](/img/structure/B12299315.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B12299322.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B12299326.png)
![[2-[4-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazin-1-yl]-2-oxoethyl] 2-(dimethylamino)acetate](/img/structure/B12299330.png)

